molecular formula C9H9BrN2O4 B14867004 (Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide

(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide

Cat. No.: B14867004
M. Wt: 289.08 g/mol
InChI Key: CPBHOOOMVYRIEC-UHFFFAOYSA-N
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Description

(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by the presence of a brominated benzo[d][1,3]dioxole moiety and a hydroxyacetimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide typically involves the following steps:

    Bromination: The starting material, benzo[d][1,3]dioxole, is brominated to introduce a bromine atom at the 7-position.

    Formation of Hydroxyacetimidamide: The brominated intermediate is then reacted with hydroxylamine and acetic anhydride to form the hydroxyacetimidamide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydroxyacetimidamide group can participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, (Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide involves its interaction with molecular targets such as enzymes or receptors. The brominated benzo[d][1,3]dioxole moiety and the hydroxyacetimidamide group can form specific interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid: This compound shares the benzo[d][1,3]dioxole structure but differs in the functional groups attached.

    7-Bromobenzo[d][1,3]dioxol-4-ol: Another similar compound with a brominated benzo[d][1,3]dioxole core but different substituents.

Uniqueness

(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide is unique due to the presence of both the brominated benzo[d][1,3]dioxole moiety and the hydroxyacetimidamide group

Properties

Molecular Formula

C9H9BrN2O4

Molecular Weight

289.08 g/mol

IUPAC Name

2-[(7-bromo-1,3-benzodioxol-5-yl)oxy]-N'-hydroxyethanimidamide

InChI

InChI=1S/C9H9BrN2O4/c10-6-1-5(14-3-8(11)12-13)2-7-9(6)16-4-15-7/h1-2,13H,3-4H2,(H2,11,12)

InChI Key

CPBHOOOMVYRIEC-UHFFFAOYSA-N

Isomeric SMILES

C1OC2=C(O1)C(=CC(=C2)OC/C(=N/O)/N)Br

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)OCC(=NO)N)Br

Origin of Product

United States

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